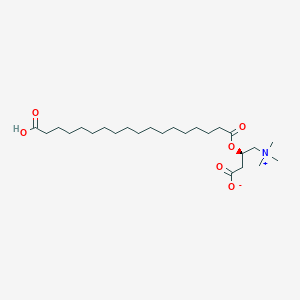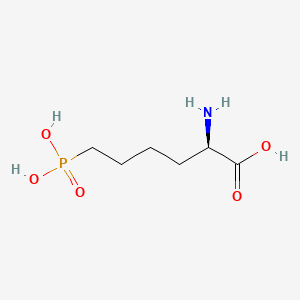
Sel de baryum de l'acide préphénique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prephenic acid barium salt, also known as 1-carboxy-4-hydroxy-alpha-oxo-2,5-cyclohexadiene-1-propanoic acid barium salt, is a chemical compound with the molecular formula C10H8O6Ba. It is an intermediate in the biosynthesis of aromatic amino acids such as phenylalanine and tyrosine. This compound is significant in various biochemical pathways and has applications in scientific research .
Applications De Recherche Scientifique
Prephenic acid barium salt has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of aromatic amino acids and other organic compounds.
Biology: It plays a role in studying metabolic pathways involving aromatic amino acids.
Medicine: Research into its inhibitory effects on certain enzymes, such as dehydrogenase, which is essential for fatty acid synthesis.
Industry: It is used in the production of biochemicals and pharmaceuticals .
Mécanisme D'action
Target of Action
Prephenic acid barium salt primarily targets the biosynthesis of aromatic amino acids in various species . It functions as a chelating agent , adept at binding to metal ions within the body and impeding their interaction with other molecules .
Mode of Action
The compound interacts with its targets by binding to metal ions within the body, thereby impeding their interaction with other molecules . This chelating action can influence the function of metal-dependent enzymes and proteins, potentially altering cellular processes.
Biochemical Pathways
Prephenic acid barium salt is an intermediate in the biosynthesis of aromatic amino acids . These amino acids include phenylalanine and tyrosine, which are essential for protein synthesis and other metabolic processes .
Pharmacokinetics
For instance, it is reported to be insoluble in water , which could affect its bioavailability and distribution in the body.
Result of Action
The chelating action of prephenic acid barium salt can influence the function of metal-dependent enzymes and proteins, potentially altering cellular processes . By acting as an intermediate in the biosynthesis of aromatic amino acids, it plays a crucial role in protein synthesis and other metabolic processes .
Analyse Biochimique
Biochemical Properties
Prephenic acid barium salt is involved in several biochemical reactions, primarily as an intermediate in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids. It interacts with enzymes such as prephenate dehydratase and prephenate dehydrogenase. These enzymes catalyze the conversion of prephenic acid barium salt into phenylpyruvate and 4-hydroxyphenylpyruvate, respectively. The interactions between prephenic acid barium salt and these enzymes are critical for the regulation of aromatic amino acid synthesis .
Cellular Effects
Prephenic acid barium salt influences various cellular processes, particularly those related to amino acid metabolism. In bacterial cells, it affects the synthesis of phenylalanine and tyrosine, which are vital for protein synthesis and cellular function. The compound can modulate cell signaling pathways by altering the levels of these amino acids, thereby impacting gene expression and cellular metabolism. For instance, an increase in prephenic acid barium salt can lead to enhanced production of phenylalanine, which in turn affects the synthesis of proteins and other biomolecules .
Molecular Mechanism
At the molecular level, prephenic acid barium salt exerts its effects through specific binding interactions with enzymes involved in the shikimate pathway. It acts as a substrate for prephenate dehydratase and prephenate dehydrogenase, facilitating the conversion to downstream products. These interactions involve the binding of prephenic acid barium salt to the active sites of the enzymes, leading to conformational changes that enable catalytic activity. Additionally, the compound can influence gene expression by modulating the availability of aromatic amino acids, which serve as precursors for various secondary metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of prephenic acid barium salt can vary over time. The compound is relatively stable under standard storage conditions but can degrade under extreme pH or temperature conditions. Long-term studies have shown that prephenic acid barium salt can have sustained effects on cellular function, particularly in in vitro cultures of bacteria and plants. These effects include alterations in growth rates and metabolic activity, which are dependent on the concentration and exposure duration of the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Prephenic acid barium salt can be synthesized from prephenic acid, which is derived from chorismic acid through the action of chorismate mutase. The barium salt is typically obtained by reacting prephenic acid with barium hydroxide under controlled conditions .
Industrial Production Methods: While specific industrial production methods for prephenic acid barium salt are not extensively documented, the general approach involves the biosynthesis of prephenic acid followed by its conversion to the barium salt. This process may involve fermentation techniques using genetically modified microorganisms to produce prephenic acid, which is then isolated and reacted with barium hydroxide .
Analyse Des Réactions Chimiques
Types of Reactions: Prephenic acid barium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinonoid compounds.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and nucleophiles.
Major Products Formed:
Oxidation: Quinonoid derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted cyclohexadiene derivatives.
Comparaison Avec Des Composés Similaires
- Chorismic acid barium salt
- Phenylpyruvic acid
- 4-Hydroxyphenylpyruvic acid
Comparison:
- Chorismic acid barium salt: Both are intermediates in the biosynthesis of aromatic amino acids, but chorismic acid is a precursor to prephenic acid.
- Phenylpyruvic acid: This compound is a downstream product of prephenic acid and is involved in the biosynthesis of phenylalanine.
- 4-Hydroxyphenylpyruvic acid: This is another downstream product of prephenic acid, involved in the biosynthesis of tyrosine .
Prephenic acid barium salt is unique due to its specific role as an intermediate in the biosynthesis of both phenylalanine and tyrosine, making it a crucial compound in the study of aromatic amino acid pathways.
Propriétés
IUPAC Name |
barium(2+);1-(2-carboxylato-2-oxoethyl)-4-hydroxycyclohexa-2,5-diene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O6.Ba/c11-6-1-3-10(4-2-6,9(15)16)5-7(12)8(13)14;/h1-4,6,11H,5H2,(H,13,14)(H,15,16);/q;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHDQWSGCJPALI-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C=CC1O)(CC(=O)C(=O)[O-])C(=O)[O-].[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BaO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2931-08-0 |
Source


|
| Record name | Prephenic acid barium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








